molecular formula C18H17N5OS B4936954 N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-2-(2-quinolinylthio)butanamide

N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-2-(2-quinolinylthio)butanamide

Cat. No. B4936954
M. Wt: 351.4 g/mol
InChI Key: ZNNGQBPVUDQHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-2-(2-quinolinylthio)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QL-IX-55 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of QL-IX-55 involves the inhibition of the enzyme PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, QL-IX-55 induces DNA damage and cell death in cancer cells. In addition, QL-IX-55 has been shown to modulate various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
QL-IX-55 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune response. In addition, QL-IX-55 has been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

QL-IX-55 has several advantages for lab experiments, including its potency and specificity for PARP-1 inhibition. However, QL-IX-55 has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on QL-IX-55, including the development of more potent and selective PARP-1 inhibitors, the exploration of its potential applications in other disease areas, and the investigation of its mechanism of action in more detail. In addition, further studies are needed to determine the optimal dosing and administration of QL-IX-55 in preclinical and clinical settings.

Synthesis Methods

The synthesis of QL-IX-55 involves the reaction of 2-mercaptoquinoline with 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid, followed by coupling with 2-bromo-N-(butan-2-yl)acetamide. The final product is obtained through purification and isolation using column chromatography.

Scientific Research Applications

QL-IX-55 has been studied for its potential applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, QL-IX-55 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, QL-IX-55 has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, QL-IX-55 has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-(4-cyano-2-methylpyrazol-3-yl)-2-quinolin-2-ylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-3-15(18(24)22-17-13(10-19)11-20-23(17)2)25-16-9-8-12-6-4-5-7-14(12)21-16/h4-9,11,15H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNGQBPVUDQHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=NN1C)C#N)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-2-methylpyrazol-3-yl)-2-quinolin-2-ylsulfanylbutanamide

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